4-Fluoro-1-isopropoxy-2-nitrobenzene
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Overview
Description
4-Fluoro-1-isopropoxy-2-nitrobenzene is an organic compound with the molecular formula C9H10FNO3 It is a derivative of nitrobenzene, where the nitro group is substituted at the second position, the fluorine atom at the fourth position, and an isopropoxy group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-isopropoxy-2-nitrobenzene typically involves the nitration of 4-fluoro-1-isopropoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-isopropoxy-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include phenols and amines.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, Palladium on carbon (Pd/C), Ethanol as solvent, Room temperature
Substitution: Phenols or amines, Potassium carbonate, Dimethylformamide (DMF) as solvent, Elevated temperatures (95-125°C)
Major Products Formed
Reduction: 4-Fluoro-1-isopropoxy-2-aminobenzene
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Fluoro-1-isopropoxy-2-nitrobenzene finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-isopropoxy-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom and isopropoxy group influence the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic aromatic substitution and reduction processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-isopropoxy-1-nitrobenzene
- 1-Fluoro-2-isopropoxy-4-nitrobenzene
- 4-Fluoronitrobenzene
Uniqueness
4-Fluoro-1-isopropoxy-2-nitrobenzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
4-fluoro-2-nitro-1-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHDLWCUKNQEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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